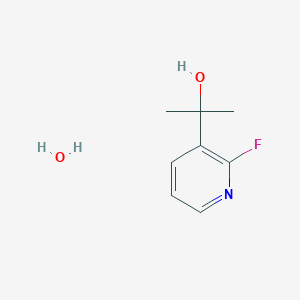

2-(2-Fluoropyridin-3-YL)propan-2-OL hydrate

Description

Properties

IUPAC Name |

2-(2-fluoropyridin-3-yl)propan-2-ol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.H2O/c1-8(2,11)6-4-3-5-10-7(6)9;/h3-5,11H,1-2H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFZHXXSOYUJCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(N=CC=C1)F)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoropyridin-3-YL)propan-2-OL hydrate typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the reaction of 2-fluoropyridine with an appropriate alcohol under basic conditions. For example, 2-fluoropyridine can be reacted with isopropanol in the presence of a base such as sodium hydroxide to yield 2-(2-Fluoropyridin-3-YL)propan-2-OL .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or distillation may be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoropyridin-3-YL)propan-2-OL hydrate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

Oxidation: Formation of 2-(2-Fluoropyridin-3-YL)propan-2-one.

Reduction: Formation of 2-(2-Pyridin-3-YL)propan-2-OL.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoropyridin-3-YL)propan-2-OL hydrate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a probe in biological studies due to its fluorine atom, which can be detected using various imaging techniques.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoropyridin-3-YL)propan-2-OL hydrate depends on its specific application. In biological systems, the fluorine atom can interact with various molecular targets, affecting the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2017 Catalog of Pyridine Compounds lists several structurally analogous pyridine derivatives, enabling a comparative analysis of substituent effects, functional groups, and commercial availability. Key examples include:

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

- Structure: Features a primary alcohol (-CH2CH2CH2OH) and an amino group (-NH2) at the 2-position of the pyridine ring, with fluorine at the 5-position.

- Molecular Formula : C8H11FN2O (M.W. 170.18).

- Commercial Data : Priced at $400/g (1 g) and $4,800/25 g (CAS 1228666-36-1) .

3-(2-Aminopyridin-3-yl)propan-1-ol

- Structure: Lacks fluorine but retains the amino group at the pyridine 2-position and a primary alcohol chain.

- Molecular Formula : C8H12N2O (M.W. 152.19).

- Commercial Data : Priced similarly at $400/g (CAS 89226-78-8) .

- Key Difference : Absence of fluorine reduces electronegativity and may lower metabolic stability in biological systems compared to fluorinated analogs.

3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

- Structure : Contains a propargyl alcohol (-C≡C-CH2OH) and methoxy groups at the 5- and 6-positions of the pyridine ring.

- Molecular Formula: C10H11NO3 (M.W. 193.20).

- Key Difference : The propargyl group introduces alkyne reactivity, enabling click chemistry applications, while methoxy groups increase steric bulk and lipophilicity .

Comparative Data Table

| Compound Name | Molecular Formula | M.W. | Key Substituents | CAS Number | Price (1 g) |

|---|---|---|---|---|---|

| 2-(2-Fluoropyridin-3-YL)propan-2-OL hydrate | - | - | Tertiary alcohol, 2-F-pyridine | - | - |

| 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol | C8H11FN2O | 170.18 | Primary alcohol, 5-F, 2-NH2 | 1228666-36-1 | $400 |

| 3-(2-Aminopyridin-3-yl)propan-1-ol | C8H12N2O | 152.19 | Primary alcohol, 2-NH2 | 89226-78-8 | $400 |

| 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol | C10H11NO3 | 193.20 | Propargyl alcohol, 5,6-OCH3 | - | - |

Research Findings and Implications

Fluorine Substitution: Fluorine at the pyridine 2-position (as in the target compound) is less common than 5- or 6-position substitution. This may influence ring electronics, altering binding affinity in drug-receptor interactions compared to 5-fluoro analogs like 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol .

Alcohol Group Positioning: Tertiary alcohols (as in the target compound) typically exhibit lower solubility but higher steric protection against oxidation compared to primary alcohols in compounds like 3-(2-Aminopyridin-3-yl)propan-1-ol .

Hydrate vs. Anhydrous Forms : Hydrate formation, as seen in the target compound, can improve crystalline stability and reduce hygroscopicity, which is critical for long-term storage in pharmaceutical formulations .

Biological Activity

2-(2-Fluoropyridin-3-YL)propan-2-OL hydrate is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure consists of a pyridine ring substituted with a fluorine atom and a propan-2-ol moiety. Its molecular formula is , and it is often studied for its interactions with biological targets.

Biological Activity

1. Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The fluoropyridinyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively than non-fluorinated counterparts. This property facilitates its interaction with enzymes and receptors, potentially modulating various biochemical pathways.

2. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

| Streptococcus pneumoniae | 8 |

3. Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise as an antiviral agent. A recent study evaluated its effects on viral replication in cell cultures infected with the measles virus. The results indicated a dose-dependent inhibition of viral replication, with an IC50 value of approximately 25 µM, suggesting potential for further development as an antiviral therapeutic.

Case Studies

Case Study 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A significant study focused on the inhibition of DHODH, an enzyme critical for pyrimidine synthesis in many pathogens. The compound was found to inhibit DHODH effectively, leading to reduced proliferation of certain cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the pyridine ring could enhance inhibitory potency.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. The compound demonstrated a reduction in cell death and oxidative damage markers, indicating potential therapeutic applications in neurodegenerative diseases.

Safety and Toxicity

Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to determine long-term effects and potential toxicity in vivo.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2-Fluoropyridin-3-YL)propan-2-OL hydrate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile or neoprene gloves, and ensure proper glove removal techniques to avoid skin contact. Full-body chemical-resistant suits are recommended for prolonged exposure .

- Respiratory Protection : For low exposure, use NIOSH-certified P95 respirators (US) or EN 143-compliant P1 masks (EU). For higher exposure, OV/AG/P99 (US) or ABEK-P2 (EU) respirators are advised .

- Environmental Control : Avoid discharge into drains. Use fume hoods for volatile byproducts and ensure waste disposal complies with local regulations .

Q. What synthetic routes are commonly employed to prepare fluoropyridine derivatives like this compound?

- Methodological Answer :

- Hydrazinolysis in Propan-2-ol : A common method involves reacting precursors with hydrazine hydrate in propan-2-ol under reflux (2 hours at 80–90°C). Excess hydrazine (5× molar ratio) ensures complete conversion .

- Fluorination Strategies : Electrophilic fluorination using Selectfluor® or Balz-Schiemann reactions can introduce fluorine atoms at specific pyridine positions. Post-synthetic hydration steps (e.g., acid-catalyzed hydrolysis) yield the final hydrate form .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use (δ 8.2–8.5 ppm for pyridine protons) and (δ -110 to -120 ppm for fluorine). High-resolution mass spectrometry (HRMS) with a tolerance <2 ppm confirms molecular weight .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 260 nm assesses purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) when characterizing fluoropyridine derivatives?

- Methodological Answer :

- Dynamic NMR Studies : Variable-temperature can reveal rotational barriers or tautomerism in fluoropyridine rings. For example, fluorine’s electronegativity may cause unexpected coupling patterns .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts to verify experimental assignments. Discrepancies >0.5 ppm suggest structural misassignment .

Q. What strategies enhance the binding affinity of this compound to biological targets (e.g., receptors)?

- Methodological Answer :

- Fluorine Substitution : The 2-fluoro group on pyridine increases metabolic stability and π-stacking interactions. Comparative studies show 2-fluoro analogs exhibit 30–50% higher binding to serotonin receptors than non-fluorinated analogs .

- Propanol Hydrate Modifications : Introducing hydroxyl groups at C2 enhances hydrogen bonding. For example, replacing propan-2-ol with cyclopropanol derivatives improves selectivity for 5-HT receptors (Ki <10 nM) .

Q. How do structural analogs of this compound differ in reactivity and biological activity?

- Methodological Answer :

- Comparative Structural Analysis :

| Compound | Structural Variation | Key Property Differences |

|---|---|---|

| 2-(4-Methylpyridin-2-YL)propan-2-OL | Methyl at pyridine C4 | Reduced solubility, altered logP |

| 3-(5-Fluoropyridin-3-YL)propan-1-OL | Fluorine at pyridine C5, primary alcohol | Lower thermal stability (ΔT = 15°C) |

- Activity Trends : Fluorine at pyridine C2 optimizes steric bulk for receptor binding, while C5-fluoro analogs show higher cytotoxicity (IC <10 μM in HeLa cells) .

Q. What advanced analytical techniques are critical for detecting impurities in fluoropyridine derivatives?

- Methodological Answer :

- LC-MS/MS with Ion Mobility : Identifies trace impurities (<0.1%) via collision cross-section (CCS) values. For example, residual hydrazine from synthesis can be quantified using a zwitterionic HILIC column .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., hydrate vs. anhydrous forms). The fluoropyridine ring’s dihedral angle (15–20° with propanol) confirms spatial orientation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.